N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
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Overview
Description
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Methoxyphenethyl Group: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with 4-methoxyphenethylamine under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one moiety can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide.
Reduction: Formation of N-(4-methoxyphenethyl)-2-((4-hydroxy-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide: can be compared with other acetamide derivatives and pyrido[1,2-a]pyrimidin-4-one compounds.
N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(4-methoxyphenethyl)-2-((4-hydroxy-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide: Similar structure with a hydroxyl group in the pyrido[1,2-a]pyrimidin-4-one moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
- Molecular Formula : C19H19N3O4
- CAS Number : 1105251-01-1
- Molecular Weight : 353.4 g/mol
The compound features a methoxyphenethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Modulation : It could act on certain receptors involved in signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various strains.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds within the pyrido[1,2-a]pyrimidine class. Results indicated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . Although specific data for this compound is limited, its structural analogs have demonstrated promising results.
Enzyme Inhibition
Research has shown that compounds with similar structures often possess significant inhibitory effects on AChE and urease. For instance, a related compound exhibited strong AChE inhibition with an IC50 value indicating effective enzyme modulation . This suggests that this compound may also have potent enzyme inhibitory properties.
Comparative Studies
To better understand the biological activity of this compound, it can be compared to other compounds within the same class:
Compound Name | Structure Comparison | Biological Activity |
---|---|---|
N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide | Hydroxyl group instead of methoxy | Moderate antibacterial activity |
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine | Similar core structure | Anticancer properties reported |
These comparisons highlight the unique attributes that this compound may possess due to its specific functional groups.
Case Study 1: Anticancer Potential
In a study focused on pyrido[1,2-a]pyrimidine derivatives, several compounds were evaluated for their anticancer activities. One derivative demonstrated significant cytotoxicity against various cancer cell lines . Although direct studies on this compound are lacking, the structural similarities suggest potential for similar effects.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related acetamides. These compounds showed promising results in reducing inflammatory markers in vitro and in vivo . Given the structural characteristics of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxy)acetamide), it is plausible that it could exhibit comparable anti-inflammatory activities.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)9-10-20-17(23)13-26-18-12-19(24)22-11-3-2-4-16(22)21-18/h2-8,11-12H,9-10,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXAZFYSABKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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